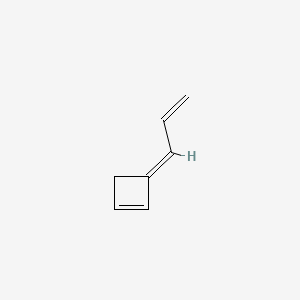

Cyclobutene, 2-propenylidene-

Description

BenchChem offers high-quality Cyclobutene, 2-propenylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutene, 2-propenylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

52097-85-5 |

|---|---|

Molecular Formula |

C7H8 |

Molecular Weight |

92.14 g/mol |

IUPAC Name |

(3E)-3-prop-2-enylidenecyclobutene |

InChI |

InChI=1S/C7H8/c1-2-4-7-5-3-6-7/h2-5H,1,6H2/b7-4- |

InChI Key |

USDJJNZZCBONHN-DAXSKMNVSA-N |

Isomeric SMILES |

C=C/C=C/1\CC=C1 |

Canonical SMILES |

C=CC=C1CC=C1 |

Origin of Product |

United States |

Significance of Strained Ring Systems in Modern Organic Synthesis

Strained ring systems, such as those containing cyclopropane (B1198618) or cyclobutane (B1203170) moieties, represent a cornerstone of modern organic synthesis. wikipedia.orgnumberanalytics.com The inherent instability in these molecules, arising from deviations from ideal bond angles, leads to increased potential energy and a heightened reactivity. wikipedia.orgnumberanalytics.com This stored energy can be harnessed to drive a variety of chemical transformations that would otherwise be thermodynamically unfavorable.

The utility of these strained systems is vast and varied. Their high reactivity makes them valuable intermediates in the construction of more complex molecular frameworks. nih.gov The relief of ring strain provides a powerful thermodynamic driving force for reactions, enabling chemists to forge new carbon-carbon bonds and access diverse molecular scaffolds. nih.govnumberanalytics.com This principle is fundamental to numerous synthetic strategies, including ring-opening metathesis polymerizations and certain cycloaddition reactions. wikipedia.org

The controlled release of this strain energy allows for the stereoselective and regioselective formation of products, a critical aspect of modern synthetic chemistry. The unique three-dimensional arrangements enforced by small rings also offer a template for controlling the stereochemical outcome of reactions, a feature of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Historical Context of Cyclobutene Chemistry Within Academic Research

The study of cyclobutene (B1205218) and its derivatives has a rich history rooted in the fundamental exploration of chemical bonding and reactivity. Early investigations into four-membered rings were driven by a desire to understand the consequences of bond angle distortion. The synthesis of cyclobutane (B1203170) itself was first reported in 1907. wikipedia.org The parent compound, cyclobutene, was first prepared via the thermolysis of a cyclobutyltrimethylammonium hydroxide (B78521) salt. wikipedia.org

Over the decades, research into cyclobutene chemistry has evolved significantly. Initial studies focused on understanding the fundamental properties and reactions of these strained alkenes, such as their thermal isomerization to 1,3-butadiene (B125203). wikipedia.org This electrocyclic ring-opening reaction, driven by the release of ring strain, has become a classic example in the study of pericyclic reactions. numberanalytics.comfiveable.me

The development of new synthetic methodologies has greatly expanded the accessibility and diversity of cyclobutene derivatives. orgsyn.orgacs.org Photochemical methods, for instance, have proven effective in the synthesis of certain cyclobutene structures. acs.org More recently, the advent of powerful catalytic systems has enabled more sophisticated transformations, including the synthesis of functionalized and enantiomerically enriched cyclobutenes. acs.orgbeilstein-journals.orgresearchgate.net These advancements have paved the way for the incorporation of the cyclobutene motif into more complex molecules, including natural products and novel materials. rsc.orgopenmedicinalchemistryjournal.com

Unique Structural Attributes and Intrinsic Reactivity Principles of Cyclobutene, 2 Propenylidene

Strategies for the Construction of the Cyclobutene Ring Core

The formation of the strained cyclobutene ring is a synthetic challenge that has been addressed through various innovative approaches. These methods include cycloaddition reactions, ring-closing metathesis, and isomerization of suitable precursors.

Cyclization Reactions (e.g., [3+1] Cyclizations)

[3+1] Cycloaddition reactions have emerged as a powerful tool for the construction of four-membered rings. These reactions typically involve the combination of a three-atom component and a one-atom component to form the cyclobutene core. A notable example is the copper(I)-catalyzed enantioselective [3+1] cycloaddition of two different diazo compounds. organic-chemistry.org This method allows for the synthesis of chiral cyclobutenes containing a quaternary stereocenter with good yields and high enantiomeric excess. The reaction proceeds through the selective coupling of vinyl diazoacetates with α-aryl diazoacetates, catalyzed by chiral bisoxazoline (BOX) copper(I) complexes. organic-chemistry.org

Another approach involves the [3+1] cycloaddition of silyl-protected enoldiazoacetamides with α-acyl diphenylsulfur ylides, catalyzed by a chiral copper(I) complex. nih.gov This reaction yields substituted donor-acceptor cyclobutenecarboxamides. For instance, with a methyl substituent on the 3-butenamide, the cis-vicinal-3,4-disubstituted cyclobutenecarboxamide is formed with high diastereocontrol. nih.gov The reaction is believed to proceed through the formation of a donor-acceptor 3-methyl-2-siloxycyclopropenecarboxamide, which then undergoes catalytic ring opening to a metallo-enolcarbene intermediate. nih.gov

Table 1: Examples of [3+1] Cycloaddition Reactions for Cyclobutene Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Vinyl diazoacetates and α-aryl diazoacetates | Chiral bisoxazoline copper(I) complexes | Chiral cyclobutenes with a quaternary stereocenter | Achieved up to 93% enantiomeric excess with good yields. | organic-chemistry.org |

| 3-Siloxy-2-diazo-3-butenamides and α-acyl diphenylsulfur ylides | Chiral copper(I) complex | cis-vicinal-3,4-disubstituted cyclobutenecarboxamides | Produces donor-acceptor cyclobutenes with >20:1 diastereocontrol. | nih.gov |

| β-Triisopropyl-silyl-substituted enoldiazo compounds and sulfur ylides | Copper(I) triflate/double-sidearmed bisoxazoline complex | Highly functionalized chiral cyclobutenes | Delivered products with high enantio- and diastereoselectivities (up to 99% ee, and >20:1 d.r.). | nih.gov |

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has become a versatile method for the synthesis of various ring sizes, including strained cyclobutenes. acs.orgorganic-chemistry.org Although the formation of small rings via RCM can be challenging due to ring strain, specific substrate orientations can lead to the successful formation of less reactive cyclobutenes. acs.org For instance, researchers have successfully prepared functionalized cyclobutenes from 1,5-enynes using a Hoveyda-Grubbs second-generation ruthenium catalyst. acs.org

A tandem Ring-Opening Metathesis (ROM) followed by Ring-Closing Metathesis (RCM) of cyclobutene-yne derivatives provides an efficient one-step reaction to produce isoquinoline (B145761) derivatives. organic-chemistry.orgacs.orgnih.gov This process, utilizing a second-generation Grubbs catalyst under an ethylene (B1197577) atmosphere, proceeds through the formation of a highly strained ruthenacyclobutane intermediate, which then undergoes ring opening and subsequent cyclization. organic-chemistry.orgacs.org

Table 2: Ring-Closing Metathesis for Cyclobutene Analogue Synthesis

| Substrate | Catalyst | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclobutenylmethylamines with an alkyne moiety | Second-generation Grubbs catalyst | ROM-RCM | Isoquinoline derivatives | Good | organic-chemistry.orgacs.orgnih.gov |

| Cyclobutenecarboxamide with an alkyne moiety | Second-generation Grubbs catalyst | ROM-RCM | Isoquinolone derivative | Up to 61% | acs.org |

| 1,5-Enynes | Hoveyda-Grubbs second-generation catalyst | RCM | Functionalized cyclobutenes | Not specified | acs.org |

Isomerization Routes (e.g., from Vinylidenecyclopropanes)

The isomerization of vinylidenecyclopropanes (VCPs) presents another effective strategy for the synthesis of cyclobutene derivatives. Gold(I)-catalyzed intramolecular cyclization of alcohol or amine tethered-vinylidenecyclopropanes can lead to the formation of morpholine (B109124) or piperazine (B1678402) derivatives containing a cyclobutene unit. rsc.org The reaction pathway is influenced by the steric bulk of the substituents on the allene (B1206475) moiety, with bulkier groups favoring a carbene-mediated process that results in the cyclobutene product. rsc.org

Furthermore, the isomerization of arylvinylidenecyclopropanes to the corresponding arylvinylcyclopropenes can be readily achieved under basic conditions, providing stable cyclopropene (B1174273) products in good to high yields. sci-hub.se While this example leads to cyclopropenes, it highlights the general principle of skeletal rearrangement from strained three-membered ring systems to other cyclic structures. In a related thermal rearrangement, bis(vinylidene)cyclopropane has been considered as a precursor in the synthesis of homologous series, which can lead to isomers including cyclobutene derivatives. beilstein-journals.org

Regio- and Stereoselective Functionalization Techniques

Once the cyclobutene core is constructed, further functionalization is often required to build more complex molecules. Regio- and stereoselective methods are crucial for controlling the outcome of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been successfully applied to the functionalization of cyclobutene systems. The Stille coupling, which involves the reaction of an organostannane with an organic halide or triflate, has been used to synthesize cyclobutene-based macrocycles. rsc.org For example, the Stille coupling of 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene, using a palladium precatalyst and a phosphine (B1218219) ligand, yields macrocyclic products. rsc.org Microwave irradiation has been shown to significantly improve the yield of these reactions. rsc.orgresearchgate.net

Selective cross-coupling reactions on functionalized cyclobutenediones have also been demonstrated. For instance, 3-chloro-4-arylthiocyclobutene-1,2-dione undergoes Stille coupling exclusively at the C-Cl bond with various organostannanes in the absence of copper(I). acs.orgnih.gov Subsequent functionalization at the C-S bond can then be achieved using Liebeskind-Srogl reaction conditions. acs.orgnih.gov

Table 3: Palladium-Catalyzed Stille Coupling on Cyclobutene Derivatives

| Cyclobutene Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Dibromo-3,4-bis(diphenylmethylene)cyclobutene | 5,5′-Bis(trimethylstannyl)-2,2′-bithiophene | [Pd(π-cinnamyl)Cl]₂ / tBuXPhos or XPhos | Cyclobutene-based macrocycles | 34-83% | rsc.orgresearchgate.net |

| 3-Chloro-4-arylthiocyclobutene-1,2-dione | Organostannanes | Pd catalyst (no Cu(I)) | 3-Substituted-4-arylthiocyclobutene-1,2-diones | 58-71% | acs.orgnih.gov |

Thermal Rearrangement Protocols to Cyclobutene Isomers

Thermal rearrangements offer a pathway to access certain cyclobutene isomers that may be difficult to obtain through other methods. A notable example is the thermal conversion of diallenes in the crystalline state to produce air-stable analogues of 3,4-bis(methylene)cyclobutene. rsc.org The introduction of aromatic substituents on the exocyclic methylenes and electron-withdrawing groups on the cyclobutene skeleton enhances the stability of these compounds. rsc.org

In one specific synthetic route, a brominated diallene mixture undergoes thermal rearrangement in refluxing toluene (B28343) to afford the pure 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene in quantitative yield. rsc.org Another example involves the thermal rearrangement of a bisallene, which provides a mixture of dienynes and a cyclobutene isomer, demonstrating the potential for thermal protocols to access diverse cyclic structures. beilstein-journals.org The thermolysis of cyclobutane (B1203170) itself to ethylene is known to proceed through a stepwise mechanism, and the thermal behavior of substituted cyclobutanes can be influenced by the nature of the substituents. thieme-connect.de

Oxidative Coupling and Subsequent Selective Transformations (e.g., Glaser-Hay Chemistry)

Oxidative coupling reactions, particularly the Glaser-Hay coupling, represent a powerful tool for the synthesis of precursors to Cyclobutene, 2-propenylidene- and its derivatives. synarchive.comwikipedia.org This reaction involves the copper-catalyzed dimerization of terminal alkynes to form symmetrical diynes. synarchive.com The Hay modification of the Glaser coupling utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride, which enhances the reaction rate and is soluble in a wider variety of solvents. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species, leading to the coupling of the alkyne units. wikipedia.org

A key application of this methodology in the context of Cyclobutene, 2-propenylidene- synthesis is the creation of 1,5-hexadiyne (B1215225) systems. For instance, the Glaser-Hay oxidative coupling of a suitable terminal alkyne can yield a diyne precursor. rsc.org This diyne can then undergo subsequent transformations to form the desired cyclobutene ring. rsc.org

One of the challenges of traditional Glaser-Hay coupling is the lack of chemoselectivity when coupling two different terminal alkynes, often resulting in a mixture of homocoupled and heterocoupled products. nih.gov To address this, solid-supported Glaser-Hay methodologies have been developed. nih.govacs.org In this approach, one of the alkyne substrates is immobilized on a solid support, allowing for the selective synthesis of asymmetric diynes after reaction with a soluble alkyne and subsequent cleavage from the resin. nih.gov

Detailed Research Findings:

A study on the synthesis of cyclobutene-based π-conjugated macrocycles utilized a Glaser-Hay oxidative coupling reaction to prepare a key diyne intermediate. rsc.org The reaction of the corresponding terminal alkyne yielded the desired 1,6-diphenylhexa-1,5-diyne derivative in an 89% yield. rsc.org This intermediate was then subjected to further reactions, including treatment with hydrobromic acid and a thermal rearrangement, to ultimately form the 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene building block. rsc.org

| Reactant | Reaction | Product | Yield (%) | Reference |

| Terminal Alkyne | Glaser-Hay Oxidative Coupling | 1,6-diphenylhexa-1,5-diyne derivative | 89 | rsc.org |

Subsequent selective transformations of the initially formed diynes are crucial for arriving at the final cyclobutene-containing targets. These transformations can include partial hydrogenation to yield enediynes or cycloaddition reactions to construct more complex polycyclic frameworks.

Synthesis of Polycyclic and Macrocyclic Systems Incorporating Cyclobutene, 2-propenylidene- Units

The unique structural and electronic properties of the Cyclobutene, 2-propenylidene- unit make it an attractive component for the construction of novel polycyclic and macrocyclic architectures. The rigid four-membered ring can act as a vertex, directing the geometry of the resulting larger structure. rsc.orgresearchgate.net

The synthesis of these complex systems often involves the cross-coupling of a pre-functionalized cyclobutene building block with other comonomers. For example, a 1,2-dihalo-3,4-bis(methylene)cyclobutene derivative can serve as a key precursor. rsc.org The fixed geometry of this building block, with a bond angle of approximately 82° between the two carbon-bromine bonds, can favor the formation of macrocycles over linear polymers in cross-coupling reactions. rsc.org

Detailed Research Findings:

Researchers have successfully synthesized a series of cyclobutene-based π-conjugated macrocycles using a template-free modular method. rsc.org They utilized the Stille coupling reaction between 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene and various bis(stannyl)thiophene comonomers. rsc.org By varying the reaction conditions, such as the ligand and the use of microwave irradiation, they were able to optimize the yield of the soluble macrocyclic products. rsc.orgresearchgate.net

For instance, the Stille coupling of the dibromocyclobutene with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene using a palladium catalyst and XPhos as a ligand resulted in a 43% yield of the soluble macrocycle mixture. rsc.org The use of microwave heating significantly improved the yield to 83%. researchgate.net MALDI-TOF mass spectrometry analysis confirmed the presence of macrocycles of different ring sizes, primarily the trimer, tetramer, and pentamer. researchgate.net

| Cyclobutene Precursor | Comonomer | Coupling Reaction | Catalyst/Ligand | Yield of Soluble Macrocycles (%) | Reference |

| 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene | 5,5′-bis(trimethylstannyl)-2,2′-bithiophene | Stille Coupling | [Pd(π-cinnamyl)Cl]₂ / XPhos | 43 | rsc.org |

| 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene | 5,5′-bis(trimethylstannyl)-2,2′-bithiophene | Stille Coupling (Microwave) | [Pd(π-cinnamyl)Cl]₂ / XPhos | 83 | researchgate.net |

Furthermore, ene-yne cross-metathesis has been employed to synthesize propenylidene cyclobutane derivatives. beilstein-journals.org This reaction, often catalyzed by ruthenium carbene complexes, provides a route to 1,3-dienes which can be valuable precursors for subsequent transformations like Diels-Alder reactions to build polycyclic systems. beilstein-journals.org

The development of these synthetic strategies opens avenues for creating a diverse range of polycyclic and macrocyclic compounds with tailored electronic and photophysical properties, driven by the unique structural contribution of the Cyclobutene, 2-propenylidene- core.

Pericyclic Reactions

Pericyclic reactions are a class of concerted chemical reactions that proceed through a single, cyclic transition state. wikipedia.org These reactions are characterized by the continuous reorganization of electrons within a closed loop of interacting orbitals. wikipedia.orgsircrrpgcourses.ac.in For the compound Cyclobutene, 2-propenylidene-, two major types of pericyclic reactions are of significant interest: electrocyclic reactions and cycloaddition reactions.

Electrocyclic Ring-Opening and Ring-Closing Reactions

Electrocyclic reactions are unimolecular pericyclic reactions that involve the formation of a sigma (σ) bond at the expense of a pi (π) bond, or the reverse process. wikipedia.orgnumberanalytics.com In the context of Cyclobutene, 2-propenylidene-, this involves the interconversion between the cyclic cyclobutene structure and an open-chain conjugated system. masterorganicchemistry.com These reactions are stereospecific and their outcomes are dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. sircrrpgcourses.ac.innumberanalytics.com

Under thermal conditions, the electrocyclic ring-opening of cyclobutene derivatives, including Cyclobutene, 2-propenylidene-, proceeds through a conrotatory mechanism. masterorganicchemistry.comimperial.ac.uk This means that the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise). sircrrpgcourses.ac.inic.ac.uk This stereochemical outcome is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the cyclobutene in its ground electronic state. yale.eduutdallas.edu The conrotatory motion allows for the constructive overlap of the p-orbitals as the σ-bond cleaves, leading to the formation of the π-system of the resulting butadiene derivative. utdallas.edu For instance, the thermal ring-opening of cis-3,4-dimethylcyclobutene exclusively yields cis,trans-2,4-hexadiene, a result that can be explained by the conrotatory movement of the methyl groups. wikipedia.org

The reverse reaction, the electrocyclic ring-closing of a conjugated butadiene system to form a cyclobutene, also follows a conrotatory path under thermal conditions. masterorganicchemistry.com However, the equilibrium between the ring-opened and ring-closed forms is influenced by factors such as ring strain in the cyclobutene. yale.edu Due to the inherent strain of the four-membered ring, the ring-opening of cyclobutene to 1,3-butadiene (B125203) is generally thermodynamically favorable. masterorganicchemistry.comyale.edu

In contrast to thermal reactions, photochemical electrocyclic reactions of cyclobutenes are initiated by the absorption of ultraviolet (UV) light. libretexts.org This absorption promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO), creating an excited state with different orbital symmetry. masterorganicchemistry.com Consequently, the stereochemical course of the reaction changes.

Under photochemical conditions, the electrocyclic ring-opening and ring-closing reactions of cyclobutenes proceed via a disrotatory mechanism. masterorganicchemistry.comimperial.ac.uk In this mode, the substituents at the termini of the σ-bond rotate in opposite directions (one clockwise, one counter-clockwise). sircrrpgcourses.ac.in This disrotatory motion is necessary to maintain constructive orbital overlap during the transformation in the excited state. masterorganicchemistry.com For example, the photochemical ring-opening of cis-3,4-dimethylcyclobutene results in the formation of trans,trans-2,4-hexadiene. masterorganicchemistry.com

The ability to control the stereochemical outcome of electrocyclic reactions by choosing between thermal and photochemical conditions provides a powerful tool in organic synthesis. yale.edu

Substituents on the cyclobutene ring can significantly influence the rate and stereoselectivity of electrocyclic reactions. nih.gov Theoretical studies have shown that substituents can affect the activation energies of these reactions. nih.gov For instance, in the conrotatory ring-opening of 3-substituted cyclobutenes, there is a notable preference for the outward rotation of donor substituents and the inward rotation of strong acceptor substituents. nih.gov

The nature of the substituent can also impact the stability of the transition state and the resulting product. For example, in the thermal ring-opening of benzocyclobutene, the reaction rate increases with certain silylmethyl substituents, which is attributed to hyperconjugation effects that weaken the breaking C-C bond. wikipedia.org The interplay of electronic and steric effects of substituents can lead to a phenomenon known as torquoselectivity, where one direction of conrotatory or disrotatory motion is favored over the other, resulting in an enantiomeric excess of one product. wikipedia.org

Cycloaddition Reactions

Cycloaddition reactions are another major class of pericyclic reactions where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. libretexts.org These reactions are characterized by the formation of two new σ-bonds at the expense of π-bonds. libretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition, a powerful and widely used reaction in organic synthesis for the formation of six-membered rings. libretexts.orgwikipedia.org It involves the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). libretexts.orgorganic-chemistry.org

In the context of Cyclobutene, 2-propenylidene-, the double bond within the cyclobutene ring can act as a dienophile. The reactivity of cyclobutenes as dienophiles is enhanced by the inherent ring strain of the four-membered ring. nih.gov This strain is released upon formation of the less-strained six-membered ring in the Diels-Alder adduct. nih.gov

The reactivity in a Diels-Alder reaction is generally facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orglibretexts.org The stereochemistry of the dienophile is retained in the product; a cis-dienophile will lead to a syn-substituted cyclohexene (B86901) ring, while a trans-dienophile will result in an anti-substituted product. libretexts.org The reaction typically proceeds through an endo transition state, where the substituents on the dienophile are oriented towards the diene π-system, due to favorable secondary orbital interactions. organic-chemistry.org

The versatility of the Diels-Alder reaction allows for the construction of complex polycyclic systems. For example, cyclobutadiene, a related strained ring system, has been shown to participate in intramolecular [4+2] cycloadditions with tethered dienes, where it can act as a dienophile to form cyclobutene-containing adducts. sandiego.edu

[2+2] Cycloadditions and Mechanistic Considerations

[2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane derivatives and have been explored in the context of molecules containing the cyclobutene framework. kib.ac.cn These reactions can be initiated thermally or photochemically. wikipedia.org In the case of 2-propenylidene-cyclobutene and its derivatives, the presence of multiple double bonds allows for the potential of dimerization or polymerization through [2+2] photocycloaddition reactions under UV light. smolecule.com

The mechanism of [2+2] cycloadditions, particularly those involving ketenes and alkenes, is generally considered to be a concerted process. pku.edu.cn The Woodward-Hoffmann rules predict that thermal [2+2] cycloadditions between two ethylenic systems are symmetry-forbidden and likely proceed through a diradical intermediate. utwente.nl However, the reaction between an acetylene (B1199291) and an ethylene to form a cyclobutene can, under certain conditions, be a concerted [2s + 2s] cycloaddition. utwente.nl The regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes is influenced by the substitution pattern, leading to either fused or bridged ring systems. pku.edu.cn

Lewis acid catalysis can also promote [2+2] cycloaddition reactions. For instance, iron-catalyzed [2+2] olefin cycloadditions can generate cyclobutane structures through C-C reductive elimination or cyclobutene structures via beta-hydrogen elimination. wikipedia.org

Rearrangement Reactions

The strained nature of the cyclobutene ring in 2-propenylidene-cyclobutene makes it susceptible to a variety of rearrangement reactions, which can be induced thermally, photochemically, or by metal catalysts.

Sigmatropic Shifts (e.g., 1,7-Hydrogen Shifts)

Sigmatropic rearrangements involve the intramolecular shift of a sigma-bonded group across a π-electron system. wikipedia.org While smolecule.comresearchgate.net and researchgate.netcaltech.edu shifts are common, wikipedia.orgresearchgate.net-hydrogen shifts are also known to occur, particularly in flexible open-chain triene systems. wikipedia.orgchemtube3d.com According to the Woodward-Hoffmann rules, a thermal wikipedia.orgresearchgate.net-hydrogen shift proceeds in an antarafacial manner. wikipedia.org In systems containing a 5-methylene-6-(2-propenylidene)-1,3-cyclohexadiene moiety, a wikipedia.orgresearchgate.net-sigmatropic hydrogen shift can compete with electrocyclic ring closure, with the hydrogen shift being significantly faster at room temperature. acs.org This type of rearrangement highlights the dynamic behavior of conjugated systems related to 2-propenylidene-cyclobutene.

Ring Expansion Reactions (e.g., Conversion to Cyclopentane (B165970) Derivatives)

The inherent strain in the four-membered ring of cyclobutene derivatives provides a driving force for ring expansion reactions, leading to the formation of more stable five-membered rings. The rearrangement of cyclobutylmethylcarbenium ions is a key pathway for the formation of cyclopentane or cyclopentene (B43876) derivatives. ugent.be For instance, the ring expansion of α-(2-methyl-1-propenylidene)cyclopropaneacetic acid phenylmethyl ester results in a cyclopentene derivative in high yield. acs.org Various methods can be employed to generate the carbocation intermediate necessary for this rearrangement, including the activation of double bonds, allenes, or alkynes. ugent.be

Metal-Promoted Rearrangements

Transition metals can catalyze a variety of rearrangements in strained ring systems. wikipedia.org Lewis acids have been shown to catalyze complex skeletal transformations in strained [2+2] photoadducts containing a cyclobutene ring. nih.gov These rearrangements can involve a series of steps, including cyclobutene ring cleavage and subsequent intramolecular cyclizations, with the specific outcome depending on the substituents and the nature of the Lewis acid used. nih.gov For example, the gas-phase oxidation of toluene over certain perovskite catalysts has been observed to produce 2-propenylidene-cyclobutene through a rearrangement mechanism. osti.gov

Polymerization Reactions

The reactivity of the double bonds in cyclobutene derivatives makes them suitable monomers for polymerization reactions, particularly Ring-Opening Metathesis Polymerization (ROMP).

Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutenyl-Functionalized Monomers

ROMP of cyclobutene derivatives is a powerful method for synthesizing unsaturated polymers with a 1,4-polybutadiene backbone, a structure not easily achieved by other polymerization techniques. researchgate.net While less explored than their norbornenyl counterparts, cyclobutenyl-functionalized monomers have been successfully polymerized using ROMP. researchgate.net

This process typically involves the use of well-defined ruthenium or molybdenum-based catalysts, such as Grubbs' catalysts. rsc.orgmdpi.com The "grafting through" or macromonomer method is a common strategy where pre-synthesized polymer chains with a terminal cyclobutenyl group (macromonomers) are polymerized via ROMP. researchgate.netmdpi.com This approach allows for the synthesis of well-defined graft copolymers, such as poly(1,4-butadiene)-g-polyesters. rsc.orgresearchgate.net

The synthesis of these cyclobutenyl-functionalized macromonomers can be achieved through various controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, often in combination with "click" chemistry. researchgate.net

Table 1: Examples of Cyclobutenyl-Functionalized Macromonomers Used in ROMP

| Macromonomer Type | Initiator/Catalyst for Macromonomer Synthesis | Polymerization Method for Graft | Resulting Copolymer Architecture | Reference |

|---|---|---|---|---|

| Cyclobutenyl-functionalized Polylactide (PLA) | cis-3,4-bis(hydroxymethyl)cyclobutene, DMAP | Ring-Opening Polymerization (ROP) | Poly(1,4-butadiene)-g-PLA | rsc.orgresearchgate.net |

| Cyclobutenyl-functionalized Poly(ε-caprolactone) (PCL) | cis-3,4-bis(hydroxymethyl)cyclobutene, TBD | Ring-Opening Polymerization (ROP) | Poly(1,4-butadiene)-g-PCL | rsc.orgresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-propenylidene-cyclobutene |

| Cyclobutane |

| Ene-ketenes |

| Ethylene |

| Acetylene |

| 5-methylene-6-(2-propenylidene)-1,3-cyclohexadiene |

| Cyclopentane |

| Cyclopentene |

| α-(2-methyl-1-propenylidene)cyclopropaneacetic acid phenylmethyl ester |

| Toluene |

| Perovskite |

| Poly(1,4-butadiene) |

| Norbornene |

| Polylactide (PLA) |

| Poly(ε-caprolactone) (PCL) |

| Polystyrene |

| cis-3,4-bis(hydroxymethyl)cyclobutene |

| 4-(N,N-dimethylamino)pyridine (DMAP) |

Other Polymerization Mechanisms Involving Cyclobutene, 2-propenylidene-

While Ring-Opening Metathesis Polymerization (ROMP) stands as a primary pathway for the polymerization of cyclic olefins, the unique structural characteristics of Cyclobutene, 2-propenylidene- open the door to several other potential polymerization mechanisms. The presence of both a strained cyclobutene ring and a reactive exocyclic double bond provides multiple avenues for polymer chain formation, drawing parallels to the reactivity of related compounds like fulvenes and other substituted cyclobutene derivatives. smolecule.combeilstein-journals.orgnih.gov

The reactivity of Cyclobutene, 2-propenylidene- is largely dictated by two key structural features: the ring strain of the four-membered ring and the conjugated π-system of the propenylidene group. smolecule.com The relief of ring strain can be a significant driving force for polymerization. smolecule.com Additionally, the exocyclic double bond, being part of a fulvene-like system, is polarized and susceptible to attack by various initiating species. beilstein-journals.org

This section explores potential polymerization pathways for Cyclobutene, 2-propenylidene- beyond conventional ROMP, based on its inherent chemical reactivity and analogies with structurally similar monomers.

Cationic Polymerization

Cationic polymerization is a plausible pathway for Cyclobutene, 2-propenylidene- , primarily due to the fulvene-like character of its exocyclic double bond. beilstein-journals.orgnih.govwikipedia.org Fulvenes are known to be susceptible to acid-catalyzed polymerization. beilstein-journals.org The initiation step would likely involve the addition of a protic acid or a Lewis acid co-initiated system to the exocyclic double bond. This would generate a stabilized carbocation, which can then propagate by attacking the exocyclic double bond of subsequent monomer units. libretexts.orglibretexts.org

The stability of the resulting carbocation is a critical factor. For Cyclobutene, 2-propenylidene- , protonation of the terminal carbon of the propenylidene group would lead to a tertiary allylic carbocation, which is a relatively stable intermediate, thus favoring the polymerization process.

Potential Cationic Polymerization of Cyclobutene, 2-propenylidene-

| Reactive Site | Initiator Type | Propagating Species | Potential Polymer Structure |

|---|

Anionic Polymerization

Anionic polymerization of Cyclobutene, 2-propenylidene- is another conceivable mechanism, again drawing parallels with fulvene (B1219640) derivatives. mdpi.comdntb.gov.ua The polarization of the exocyclic double bond can also accommodate the attack by a nucleophilic initiator, such as an organolithium compound. This would lead to the formation of a carbanionic species.

Propagation would then proceed by the attack of the carbanionic chain end on the exocyclic double bond of the next monomer molecule. The resulting polymer would likely feature a vinyl-type backbone with pendant cyclobutene rings. The high reactivity of anionic polymerizations often necessitates stringent reaction conditions, including the use of highly purified reagents and low temperatures to control the polymerization. semanticscholar.org

Potential Anionic Polymerization of Cyclobutene, 2-propenylidene-

| Reactive Site | Initiator Type | Propagating Species | Potential Polymer Structure |

|---|

Photochemical [2+2] Cycloaddition Polymerization

Cyclobutene, 2-propenylidene- can undergo [2+2] photocycloaddition reactions when exposed to UV light. smolecule.com This reactivity can be harnessed to induce polymerization. In this mechanism, the absorption of UV light would excite the double bonds of the monomer, leading to the formation of a diradical intermediate. This intermediate can then react with another monomer molecule in a cycloaddition fashion to form a cyclobutane ring, effectively linking the monomer units.

This process could lead to either dimerization or polymerization, depending on the reaction conditions and the concentration of the monomer. smolecule.com The resulting polymer would have a unique structure composed of repeating cyclobutane units derived from the [2+2] cycloaddition of the exocyclic double bonds or the cyclobutene ring double bonds. This method offers the potential for creating cross-linked polymer networks if both the endocyclic and exocyclic double bonds participate in the reaction. researchgate.netgoogle.comgoogle.comscispace.comcolumbia.edu

Potential Photochemical [2+2] Cycloaddition Polymerization of Cyclobutene, 2-propenylidene-

| Reactive Site(s) | Initiation | Propagation Mechanism | Potential Polymer Structure |

|---|

Spontaneous and Thermal Polymerization

Some fulvene derivatives have been observed to undergo spontaneous polymerization, even in the absence of a catalyst or initiator, often upon concentration or gentle heating. mdpi.comunisi.itnih.govresearchgate.net This phenomenon is attributed to the high reactivity of the fulvene system. Given the structural similarities, Cyclobutene, 2-propenylidene- might also exhibit a tendency towards spontaneous or thermal polymerization.

The mechanism for such a process could involve the formation of diradical species at elevated temperatures, which then initiate a radical polymerization. Alternatively, specific intermolecular interactions, such as π-stacking, could pre-organize the monomers and facilitate a concerted polymerization pathway. mdpi.com The resulting polymer structures could be complex and may involve reactions at both the endocyclic and exocyclic double bonds.

Mechanistic Elucidation and Kinetic Investigations of Transformations Involving Cyclobutene, 2 Propenylidene

Analysis of Reaction Transition States and Intermediates

Specific analysis of the transition states and intermediates involved in the transformations of "Cyclobutene, 2-propenylidene-" is not available in the current body of scientific literature. For analogous cyclobutene (B1205218) ring-opening reactions, the transition state is typically conceptualized as a structure in which the carbon-carbon sigma bond of the ring is partially broken, and the p-orbitals at the termini of the breaking bond are rotating in a conrotatory fashion to form the new pi-system of the resulting diene. masterorganicchemistry.com

Computational studies on other substituted cyclobutenes have been used to characterize the geometry and energy of these transition states. researchgate.net Such studies often employ methods like Density Functional Theory (DFT) or high-level ab initio calculations to locate the transition state structure on the potential energy surface and to calculate the activation energy of the reaction. acs.org Without specific studies on "Cyclobutene, 2-propenylidene-," any depiction of its transition state would be purely speculative and based on these related systems.

Differentiation between Concerted and Stepwise Mechanisms

The distinction between concerted and stepwise mechanisms is a central theme in the study of pericyclic reactions. A concerted reaction proceeds through a single transition state without the formation of any intermediates, whereas a stepwise reaction involves one or more intermediates separated by transition states. epa.gov For the thermal electrocyclic ring-opening of most simple cyclobutenes, the mechanism is generally considered to be concerted. masterorganicchemistry.com

However, the possibility of a stepwise mechanism, often involving a biradical intermediate, can become relevant, particularly if the substitution pattern on the cyclobutene ring can stabilize a radical center. In a stepwise process, the initial homolytic cleavage of the cyclobutene's sigma bond would lead to a biradical intermediate, which would then undergo subsequent conformational changes and bond formation to yield the final product. Computational studies on related systems have explored the potential energy surfaces for both concerted and stepwise pathways, often finding the concerted path to be lower in energy. arxiv.org For "Cyclobutene, 2-propenylidene-," the specific influence of the 2-propenylidene substituent on the relative energies of these pathways has not been reported.

Characterization of Reactive Intermediates (e.g., Biradical Species)

There are no specific reports characterizing reactive intermediates, such as biradical species, in the transformations of "Cyclobutene, 2-propenylidene-." In the context of a hypothetical stepwise mechanism for its thermal ring-opening, a tetramethylene-type biradical could be envisioned. The characterization of such transient species is experimentally challenging but can be approached through techniques like femtosecond spectroscopy or inferred from trapping experiments. Computationally, the geometry, energy, and electronic state (singlet or triplet) of such biradical intermediates can be investigated. researchgate.net For instance, studies on the thermal decomposition of cyclobutanol (B46151) have suggested the involvement of a common biradical intermediate. researchgate.net

Kinetic Studies of Reaction Pathways and Rate Determining Steps

Specific kinetic data for the transformations of "Cyclobutene, 2-propenylidene-" are not documented in the scientific literature. Kinetic studies are crucial for understanding reaction mechanisms, as they provide information about the rate of a reaction and its dependence on factors such as temperature and concentration. This allows for the determination of activation parameters like the activation energy (Ea) and the pre-exponential factor (A), which are related to the energy barrier and the entropic requirements of the rate-determining step, respectively. For the thermal ring-opening of other cyclobutene derivatives, such kinetic data has been obtained through experimental techniques like gas-phase pyrolysis or solution-phase thermolysis, coupled with spectroscopic monitoring of the reactant disappearance or product formation. researchgate.net

Table 1: Illustrative Activation Energies for Ring Opening of Cyclobutene Derivatives (Hypothetical Data)

| Compound | Activation Energy (kcal/mol) | Temperature (°C) |

| Cyclobutene | 32.5 | 150 |

| 1,2-Dimethylcyclobutene | 35.8 | 180 |

| 3,4-Dichlorocyclobutene | 29.7 | 120 |

Note: This table is for illustrative purposes only and does not represent actual data for Cyclobutene, 2-propenylidene-.

Solvent Effects on Reaction Mechanisms

The influence of solvent on the mechanisms of pericyclic reactions, such as the electrocyclic ring-opening of cyclobutenes, is generally considered to be minimal. ebsco.com This is because these reactions typically proceed through transition states that have a nonpolar, covalent character, similar to the ground state. Consequently, changing the polarity of the solvent does not significantly stabilize or destabilize the transition state relative to the reactant, leading to only small changes in the reaction rate. epa.gov

Significant solvent effects might be anticipated if the reaction were to proceed through a zwitterionic intermediate, where a polar solvent could stabilize the separated charges. However, for the nonpolar transformations typical of many cyclobutenes, a lack of substantial solvent effects is often taken as evidence against such an ionic stepwise mechanism. No studies on the solvent effects for reactions of "Cyclobutene, 2-propenylidene-" have been reported to confirm this expected behavior.

Theoretical and Computational Chemistry Approaches to Cyclobutene, 2 Propenylidene Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of Cyclobutene (B1205218), 2-propenylidene-. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular properties and predict chemical reactivity. DFT methods, such as B3LYP, are often used to study reaction mechanisms and stereoselectivity, while higher-level ab initio methods provide benchmark data on structure and energetics. researchgate.net For instance, in the study of related four-membered ring systems, DFT has been used to investigate ring-puckering properties and inversion barriers, which are relevant to the cyclobutene moiety. researchgate.net

Computational methods are invaluable for predicting the stereochemical outcome of reactions involving strained ring systems. For molecules like Cyclobutene, 2-propenylidene-, these calculations can determine whether a reaction will proceed via a conrotatory or disrotatory path in electrocyclic reactions, or which face of the molecule is more susceptible to attack in cycloadditions.

Studies on related substituted cyclobutenones in Diels-Alder reactions have demonstrated the power of these predictive methods. longdom.orgresearchgate.net By calculating the activation energies for different reaction pathways (e.g., endo vs. exo), researchers can predict the kinetically favored product. longdom.orgbibliotekanauki.pl For example, in the reaction of unsubstituted cyclobutenone with 1,3-butadiene (B125203), the endo pathway is kinetically preferred by 2.24 kcal/mol. longdom.orgresearchgate.net However, substituents can alter this preference, with some 4,4-disubstituted cyclobutenones favoring the exo pathway. longdom.orgresearchgate.net These studies highlight how computational analysis can elucidate the subtle electronic and steric effects that govern stereoselectivity. researchgate.net

Table 1: Calculated Activation and Reaction Energies for Diels-Alder Reactions of Cyclobutenone with Dienes (Illustrative Example) Data calculated at the MP2/6-31G level of theory. Source: longdom.orglongdom.org*

| Reactants | Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Cyclobutenone + 1,3-Butadiene | Endo | 7.45 | -39.87 |

| Exo | 9.69 | -37.85 | |

| Cyclobutenone + Cyclopentadiene | Endo | 4.69 | -37.85 |

| Exo | 6.33 | -39.87 |

A primary application of quantum chemical calculations is the mapping of potential energy surfaces for chemical reactions. This involves locating and characterizing stationary points, including reactants, products, transition states, and intermediates. By calculating the energies of these species, a complete reaction energy profile can be constructed.

This profile reveals the activation barrier (the energy difference between the reactants and the transition state), which is crucial for determining the reaction rate. longdom.org It also indicates whether a reaction is exothermic or endothermic. bibliotekanauki.pl Theoretical studies on the addition reaction between cyclopropenylidene and ethylene (B1197577), for example, have systematically investigated the reaction mechanism, optimizing geometries and calculating energy properties for all stationary points on the potential energy surface. researchgate.net Such analyses provide a step-by-step view of the reaction path, identifying the key structural changes that occur as reactants are converted to products.

The reactivity of Cyclobutene, 2-propenylidene-, particularly in pericyclic reactions, can be rationalized using Frontier Molecular Orbital (FMO) theory and the Woodward-Hoffmann rules. wikipedia.orgepfl.chethz.ch These principles are based on the conservation of orbital symmetry during a concerted reaction. ethz.ch

FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comimperial.ac.uk For a reaction to be favorable, the interacting orbitals must have the correct symmetry to allow for constructive overlap. imperial.ac.uk

The Woodward-Hoffmann rules provide a powerful predictive framework for pericyclic reactions. wikipedia.orgimperial.ac.uk For the electrocyclic ring-opening of a cyclobutene to a butadiene derivative, the rules predict the stereochemical course based on the reaction conditions (thermal or photochemical). libretexts.orgscribd.com

Thermal reactions of 4n π-electron systems (like the four π-electrons in the cyclobutene ring cleavage) proceed via a conrotatory motion.

Photochemical reactions of 4n π-electron systems proceed via a disrotatory motion.

These rules are a direct consequence of the symmetry of the HOMO of the reactant. wikipedia.org In a thermal reaction, the HOMO of the cyclobutene's σ-bond that is breaking must interact in-phase with the π-system, dictating a conrotatory twist. wikipedia.org Under photochemical conditions, an electron is promoted to the LUMO, which has a different symmetry, leading to a disrotatory pathway. imperial.ac.ukscribd.com

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions Source: libretexts.org

| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |

|---|---|---|

| 4n (e.g., cyclobutene ring-opening) | Thermal (Δ) | Conrotatory |

| Photochemical (hν) | Disrotatory | |

| 4n + 2 (e.g., cyclohexadiene ring-opening) | Thermal (Δ) | Disrotatory |

| Photochemical (hν) | Conrotatory |

Photochemical reactions, such as the light-induced ring-opening of cyclobutene derivatives, often involve non-adiabatic transitions between electronic states. These transitions are facilitated by conical intersections, which are points on the potential energy surface where two electronic states become degenerate. iupac.org Conical intersections act as efficient funnels, allowing the molecule to rapidly decay from an excited electronic state back to the ground state. huji.ac.il

Computational chemistry is essential for locating and characterizing the geometry of these conical intersections. iupac.org Detailed calculations on the butadiene ↔ cyclobutene system show that the photochemical decay channel corresponds to a conical intersection point, which plays a central role in the reaction mechanism. iupac.orghuji.ac.il The structure of the potential energy surface in the vicinity of the conical intersection determines the course of the photochemical reaction and the distribution of products. iupac.org The involvement of a conical intersection explains why photochemical reactions can lead to different products than their thermal counterparts and why they are often ultrafast. huji.ac.il

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Processes

While quantum chemical calculations typically focus on stationary points, Molecular Dynamics (MD) simulations provide insight into the time-evolution of a molecular system. nih.gov By solving Newton's equations of motion for all atoms, MD simulations can model the dynamic processes of Cyclobutene, 2-propenylidene-, such as conformational changes, vibrations, and interactions with a solvent. mdpi.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. nih.govopenreview.net For Cyclobutene, 2-propenylidene-, this could involve studying the rotation of the 2-propenylidene group relative to the cyclobutene ring. The simulations generate a trajectory that maps the accessible conformations over time, allowing for the identification of low-energy conformers and the barriers between them. nih.gov This information is crucial for understanding how the molecule's shape and flexibility influence its reactivity and properties.

Computational Studies of Ring Strain Effects on Reactivity

The cyclobutene ring in Cyclobutene, 2-propenylidene- possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ and sp² hybridization. This inherent strain is a major driver of its reactivity, particularly in ring-opening reactions.

Computational studies can quantify this strain energy and analyze its effect on reaction barriers. For example, calculations on small, strained cyclic disulfides have shown that the reaction mechanism can change from an addition-elimination pathway to an Sₙ2 pathway as ring strain increases. nih.gov For cyclobutane (B1203170), high-level ab initio calculations have been used to study its puckered structure and the barrier to ring inversion, linking these properties to hyperconjugative interactions that are influenced by the ring geometry. researchgate.net By comparing the reactivity of strained molecules with their acyclic analogues, computational methods can isolate and quantify the contribution of ring strain to lowering activation energies and influencing reaction pathways. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Cyclobutene, 2 Propenylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Cyclobutene (B1205218), 2-propenylidene- in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

While specific, experimentally derived ¹H and ¹³C NMR spectral data for the parent Cyclobutene, 2-propenylidene- are not extensively reported in publicly available literature, the application of standard NMR techniques would be fundamental for its structural confirmation.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the different types of protons: those on the cyclobutene ring (both sp² and sp³ hybridized carbons) and those on the 2-propenylidene side chain. The chemical shifts (δ) would indicate their electronic environment, while the spin-spin coupling constants (J) would reveal connectivity between adjacent protons, helping to establish the stereochemistry of the exocyclic double bond.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing separate signals for each unique carbon atom. This would allow for the clear identification of the four distinct sp² hybridized carbons of the conjugated system and the single sp³ hybridized carbon of the cyclobutene ring.

2D NMR: To unambiguously assign all signals and confirm the bonding framework, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling correlations, mapping out the proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (typically over two to three bonds) between protons and carbons, which is essential for connecting the cyclobutene ring to the propenylidene side chain across the quaternary carbon.

The structure of Cyclobutene, 2-propenylidene- suggests the possibility of dynamic processes, such as ring puckering of the cyclobutene moiety or hindered rotation around the single bonds of the side chain. Variable Temperature (VT) NMR is the primary technique used to study such phenomena. ox.ac.ukox.ac.ukoxinst.comresearchgate.netnih.gov

By recording NMR spectra at a range of temperatures, from low to high, researchers can monitor changes in the appearance of the signals. ox.ac.ukoxinst.com If a molecule is rapidly interconverting between two or more conformations at room temperature, the NMR spectrum will show time-averaged signals. nih.gov Upon cooling, this interconversion can be slowed down on the NMR timescale, leading to the "freezing out" of individual conformers, which then give rise to separate sets of signals. ox.ac.ukresearchgate.net From the temperature at which these signals coalesce into a single averaged peak (the coalescence temperature), it is possible to calculate the activation energy (ΔG‡) for the dynamic process, providing valuable thermodynamic insight into the molecule's conformational flexibility. nih.gov For Cyclobutene, 2-propenylidene-, VT-NMR could quantify the energy barrier associated with the cyclobutene ring flip, if it occurs.

Mass Spectrometry (e.g., MALDI-TOF, GC-MS) for Molecular Characterization in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

For a volatile compound like Cyclobutene, 2-propenylidene-, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for its identification, even in complex mixtures. The gas chromatograph separates the components of the mixture, and the mass spectrometer analyzes each component individually. The electron ionization (EI) mass spectrum of Cyclobutene, 2-propenylidene- (molecular weight 92.14 g/mol ) shows characteristic peaks that aid in its identification. nih.govnih.gov The molecular ion peak [M]⁺ would be observed at m/z 92. A prominent peak is also reported at m/z 91, which is likely due to the loss of a single hydrogen atom to form a stable [M-H]⁺ cation. This [C₇H₇]⁺ fragment is characteristic of many C₇H₈ isomers and often rearranges to the highly stable tropylium (B1234903) ion.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ | nih.govnih.gov |

| Molecular Weight | 92.14 g/mol | nih.govnih.gov |

| Top Peak (m/z) | 91 | nih.gov |

| 2nd Highest Peak (m/z) | 92 | nih.gov |

For non-volatile or thermally fragile derivatives of Cyclobutene, 2-propenylidene-, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) would be more appropriate. This method allows for the ionization of large molecules with minimal fragmentation, making it ideal for confirming the molecular weight of derivatized structures or polymers incorporating this moiety.

Vibrational Spectroscopy (Infrared and Raman) in Mechanistic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds and functional groups present, making them valuable for structural confirmation and for tracking changes during chemical reactions.

A vapor phase IR spectrum for Cyclobutene, 2-propenylidene- has been reported, though detailed peak assignments are not widely published. nih.gov Based on its structure, the IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct functional groups:

C-H stretching: Signals above 3000 cm⁻¹ for the sp² C-H bonds (vinylic) and just below 3000 cm⁻¹ for the sp³ C-H bonds of the CH₂ group.

C=C stretching: Strong to medium absorptions in the 1680-1600 cm⁻¹ region, characteristic of conjugated double bonds. The strained double bond within the cyclobutene ring may appear at a slightly different frequency than the exocyclic bonds.

Raman spectroscopy would provide complementary information. As a technique based on light scattering, it is particularly sensitive to symmetric, non-polar bonds. Therefore, the C=C stretching modes of the conjugated system would be expected to produce strong signals in the Raman spectrum, aiding in a comprehensive vibrational analysis.

Electronic Spectroscopy (UV-Visible) for Probing Conjugation and Photochemical Behavior

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds with conjugated π-systems.

Cyclobutene, 2-propenylidene- possesses a cross-conjugated system of three double bonds. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb UV radiation, promoting an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). The wavelength of maximum absorbance (λmax) is a direct measure of this energy gap. While a specific experimental spectrum for the parent compound is not detailed in the available literature, analysis of its λmax would provide quantitative insight into the electronic nature of its conjugated system. researchgate.net Furthermore, UV-Vis spectroscopy is an essential tool for studying the photochemical reactions of such compounds, as it can be used to monitor the disappearance of the reactant's chromophore and the appearance of new electronic signatures from photoproducts, such as those formed via [2+2] cycloadditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It yields highly accurate data on bond lengths, bond angles, and torsional angles.

There are no reports in the searched literature of a single-crystal X-ray structure determination for the parent Cyclobutene, 2-propenylidene-. This is likely because the compound is a small hydrocarbon that is not a crystalline solid under normal conditions. However, for crystalline derivatives of this molecule, X-ray crystallography would be an invaluable technique. A crystal structure would provide unequivocal proof of the molecular connectivity and stereochemistry. It would also reveal crucial details about the geometry of the strained cyclobutene ring and how the bond lengths within the conjugated system are affected by electron delocalization and steric interactions with substituents. This information is critical for understanding the molecule's inherent strain and reactivity.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of organic molecules. These methods can determine the potentials at which a compound is oxidized or reduced, the stability of the resulting charged species, and the reversibility of these redox processes.

In the study of compounds structurally related to Cyclobutene, 2-propenylidene-, such as certain cyclobutene-based π-conjugated macrocycles, cyclic voltammetry has been employed to characterize their redox behavior. rsc.org For instance, the CV of a model compound containing a cyclobutene core with two attached single thiophenes, dissolved in a dichloromethane (B109758) (DCM) solution, showed a quasi-reversible redox wave at E1/2 = 0.48 V (vs. Fc/Fc+). rsc.org Similarly, a thin film of related macrocycles spin-coated on an indium tin oxide (ITO) glass electrode displayed a single redox wave at E1/2 = 0.40 V (vs. Fc/Fc+). rsc.org

Table 1: Illustrative Cyclic Voltammetry Data for Related Cyclobutene Structures

| Compound | Experimental Conditions | Redox Process | E1/2 (V vs. Fc/Fc+) |

| Model compound with cyclobutene and thiophene (B33073) units | Dissolved in DCM | Quasi-reversible | 0.48 rsc.org |

| Cyclobutene-based macrocycles | Spin-coated on ITO glass | Single redox wave | 0.40 rsc.org |

Note: This table presents data for structurally related compounds to illustrate the application of the technique, as specific data for Cyclobutene, 2-propenylidene- is not available.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. nih.govnih.gov When a molecule undergoes oxidation or reduction, it can form radical cations or anions, which are paramagnetic and thus EPR-active.

The application of EPR spectroscopy is crucial in confirming the formation of radical species and providing insight into their electronic structure. For example, in the study of the aforementioned cyclobutene-based macrocycles, chemical oxidation was performed, and the formation of radical cations was monitored using EPR spectroscopy. rsc.org The observation of an EPR signal upon doping with iodine confirmed the generation of these radical species. rsc.org

The key parameters obtained from an EPR spectrum, such as the g-factor and hyperfine coupling constants, can offer detailed information about the distribution of the unpaired electron's spin density within the radical, which is invaluable for understanding its structure and reactivity. washington.edu

Table 2: Illustrative Application of EPR Spectroscopy for Radical Cation Detection in a Related System

| System | Method of Radical Generation | Spectroscopic Evidence |

| Cyclobutene-based macrocycles in dry toluene (B28343) solution | Doping with iodine | Observation of EPR signal corresponding to the radical cation. rsc.org |

Note: This table serves as an example of how EPR spectroscopy is used in a related context, due to the lack of specific EPR data for Cyclobutene, 2-propenylidene- in the available literature.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Cyclobutene (B1205218) and its derivatives are recognized as versatile building blocks in organic synthesis, primarily due to their strained four-membered ring which can be strategically manipulated to construct more complex molecular scaffolds. nih.govresearchgate.net The presence of the 2-propenylidene substituent introduces a conjugated diene system, further enhancing its utility in a variety of cycloaddition reactions.

The inherent ring strain of the cyclobutene core makes these compounds excellent substrates for ring-opening and ring-expansion reactions, providing access to a diverse array of carbocyclic and heterocyclic systems. Furthermore, the dienophilic nature of the cyclobutene double bond, and the diene character of the propenylidene moiety, allow for participation in pericyclic reactions, most notably the Diels-Alder reaction. nih.govrsc.org This [4+2] cycloaddition is a powerful tool for the stereocontrolled formation of six-membered rings, a common motif in numerous natural products and biologically active molecules. nih.govkib.ac.cn The reactivity of cyclobutene derivatives in such transformations allows for the rapid assembly of intricate molecular frameworks from relatively simple starting materials.

The strategic incorporation of "Cyclobutene, 2-propenylidene-" and related structures into synthetic routes has been instrumental in the total synthesis of various complex natural products. nih.govkib.ac.cn The ability to introduce multiple stereocenters with high selectivity during cycloaddition reactions is a particularly valuable attribute.

Table 1: Reactivity of Cyclobutene Derivatives in Organic Synthesis

| Reaction Type | Description | Resulting Structures |

|---|---|---|

| Diels-Alder Reaction | [4+2] cycloaddition where the cyclobutene derivative can act as a dienophile or the propenylidene moiety as a diene. | Substituted cyclohexene (B86901) and other polycyclic systems. |

| [2+2] Cycloaddition | Photochemical or metal-catalyzed cycloaddition to form cyclobutane (B1203170) rings. | Complex polycyclic systems containing multiple four-membered rings. kib.ac.cn |

| Ring-Opening Reactions | Thermally or metal-mediated cleavage of the cyclobutene ring. | Linear conjugated dienes and other functionalized acyclic systems. |

| Ring-Expansion Reactions | Rearrangement of the four-membered ring to form larger carbocycles. | Cyclopentanones, lactones, and lactams. |

Design and Construction of Novel π-Conjugated Macrocycles and Polymeric Architectures

The rigid and planar nature of the cyclobutene ring, combined with the extended conjugation provided by the 2-propenylidene group, makes this compound an attractive monomer for the synthesis of novel π-conjugated macrocycles and polymers.

Derivatives of cyclobutene have been successfully employed as precursors for the synthesis of graft copolymers. Specifically, cyclobutenyl-functionalized polyesters have been utilized as macromonomers in ring-opening metathesis polymerization (ROMP). researchgate.net This approach leads to the formation of well-defined poly(1,4-butadiene)-g-polyesters.

In a typical synthetic strategy, a cyclobutene derivative bearing hydroxyl groups, such as cis-3,4-bis(hydroxymethyl)cyclobutene, acts as an initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. This step yields polyester (B1180765) macromonomers with a central cyclobutenyl functionality. Subsequent ROMP of these macromonomers, often catalyzed by ruthenium-based catalysts, results in a polymer backbone of poly(1,4-butadiene) with polyester chains grafted onto it. researchgate.net This method allows for precise control over the molecular weight and architecture of the resulting graft copolymers.

The incorporation of "Cyclobutene, 2-propenylidene-" units into larger conjugated systems is a promising strategy for the development of new materials with tailored electronic and optical properties. The unique geometry and electronic structure of the cyclobutene moiety can significantly influence the photophysical characteristics of the resulting macrocycles and polymers.

The synthesis of π-conjugated macrocycles containing cyclobutene units has been reported, and their electrochemical and photophysical properties have been investigated. These studies reveal that the size and linkage of the macrocycles play a crucial role in determining their properties. The rigid four-membered ring can enforce a specific conformation on the macrocycle, which in turn affects the extent of π-conjugation and, consequently, the absorption and emission spectra of the material.

Table 2: Properties of Cyclobutene-Containing Conjugated Materials

| Material Type | Key Structural Feature | Tunable Properties | Potential Applications |

|---|---|---|---|

| π-Conjugated Macrocycles | Rigid cyclobutene core | Emission wavelength, quantum yield, electrochemical behavior | Organic electronics, sensors |

| Poly(1,4-butadiene)-g-polyesters | Polyester grafts on a polybutadiene (B167195) backbone | Mechanical properties, thermal stability, morphology | Thermoplastic elastomers, compatibilizers |

Contribution to the Fundamental Understanding of Pericyclic and Other Organic Reaction Mechanisms

The study of the reactivity of "Cyclobutene, 2-propenylidene-" and related compounds has significantly contributed to the fundamental understanding of pericyclic reactions, particularly electrocyclic reactions. The thermal ring-opening of cyclobutene to 1,3-butadiene (B125203) is a classic example of a 4π-electron electrocyclic reaction that proceeds via a conrotatory mechanism, as predicted by the Woodward-Hoffmann rules. libretexts.orgstereoelectronics.org

The stereospecificity of these reactions provides a powerful illustration of the principle of conservation of orbital symmetry. libretexts.orgutexas.edu Computational studies on substituted cyclobutenes have further elucidated the subtle electronic and steric factors that govern the torquoselectivity of these reactions—that is, the preference for one conrotatory pathway over the other. These theoretical investigations have provided a deeper understanding of the transition state structures and the electronic demands of these concerted processes.

The presence of the exocyclic propenylidene group in "Cyclobutene, 2-propenylidene-" introduces additional complexity and opportunities for studying more intricate pericyclic processes. The cross-conjugated system can potentially undergo different modes of electrocyclic ring-opening or participate in higher-order cycloadditions, providing a rich platform for mechanistic investigations.

Potential in Host-Guest Chemistry and Supramolecular Assembly

The design of synthetic macrocycles capable of molecular recognition is a cornerstone of host-guest chemistry and supramolecular science. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The incorporation of "Cyclobutene, 2-propenylidene-" units into macrocyclic frameworks offers a novel approach to constructing hosts with unique shapes, sizes, and electronic properties.

The rigid nature of the cyclobutene ring can contribute to the preorganization of the macrocyclic host, a key principle for achieving high binding affinities and selectivities for guest molecules. beilstein-journals.org Furthermore, the π-conjugated system of the propenylidene moiety can engage in non-covalent interactions, such as π-π stacking, with suitable guest molecules.

Macrocycles derived from cyclobutene building blocks can be designed to have well-defined cavities capable of encapsulating guest molecules. nih.gov The electronic properties of these macrocycles can also be exploited for the development of sensors, where the binding of a guest induces a change in the fluorescence or absorption spectrum of the host. The self-assembly of these macrocyclic building blocks can lead to the formation of higher-order supramolecular architectures with potential applications in materials science and nanotechnology. beilstein-journals.org

Future Research Directions and Emerging Trends in Cyclobutene, 2 Propenylidene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of Cyclobutene (B1205218), 2-propenylidene- and its derivatives is intrinsically linked to the availability of efficient and environmentally benign synthetic methods. Future research will likely focus on moving beyond traditional, often harsh, synthetic conditions towards more sustainable approaches.

One promising avenue is the exploration of flow chemistry for the synthesis of functionalized cyclobutenes. Continuous flow processes can offer significant advantages over batch reactions, including improved safety, scalability, and the ability to utilize highly reactive intermediates. For instance, the flash generation of reactive species like lithium ynolates in a flow system, followed by in-line cycloaddition, could be adapted for the synthesis of Cyclobutene, 2-propenylidene- precursors, potentially avoiding the need for cryogenic temperatures and reducing waste. rsc.org

Another key area of development will be the use of earth-abundant metal catalysis . While precious metals have been instrumental in many chemical transformations, their cost and environmental impact are significant drawbacks. Research into catalysts based on metals like copper for radical cascade reactions to form cyclobutene derivatives from simple cyclobutanes could pave the way for more economical and sustainable syntheses of Cyclobutene, 2-propenylidene-. nih.gov

Furthermore, photochemical methods represent a powerful tool for sustainable synthesis, using light as a "reagent" to drive reactions. researchgate.net The development of photochemical routes to Cyclobutene, 2-propenylidene-, possibly through [2+2] photocycloadditions or other light-induced transformations, would align with the principles of green chemistry.

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to Cyclobutene, 2-propenylidene-

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Initial setup costs, potential for clogging with solid byproducts. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact. | Catalyst deactivation, potentially lower turnover numbers than precious metals. |

| Photochemical Synthesis | Use of a renewable reagent (light), potential for novel reactivity. | Quantum yields may be low, specialized equipment required. |

Exploration of Novel Reactivity Modes and Cascade Transformations

The strained cyclobutene ring and the conjugated propenylidene group in Cyclobutene, 2-propenylidene- suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into novel transformations and cascade reactions that can rapidly build molecular complexity from this scaffold.

Cascade reactions , where a single reaction setup initiates a sequence of bond-forming events, are a highly efficient strategy in organic synthesis. For Cyclobutene, 2-propenylidene-, it is conceivable to design radical cascade reactions that functionalize the cyclobutene core. nih.gov For example, a radical addition to the propenylidene group could trigger a cascade of cyclizations or ring-opening reactions, leading to complex polycyclic structures.

The unique combination of a strained ring and a conjugated system also opens the door to novel cycloaddition reactions . Beyond the well-established Diels-Alder and [2+2] cycloadditions, exploring the behavior of Cyclobutene, 2-propenylidene- in higher-order cycloadditions or as a partner in catalytic enantioselective transformations could yield a diverse range of stereochemically rich products. researchgate.net

Moreover, the strain-release of the cyclobutene ring can be exploited as a driving force for chemical transformations. smolecule.com Investigating reactions that are triggered by the ring-opening of Cyclobutene, 2-propenylidene- could lead to the formation of unique linear or macrocyclic structures that would be difficult to access through other means.

Advancements in Computational Modeling for Accurate Prediction of Reactivity and Selectivity